

BX-912: Inhibitor Profile and Key Characteristics

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Compound Focus: BX-912

CAS No.: 702674-56-4

Cat. No.: S548359

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BX-912 is a potent, ATP-competitive, and cell-permeable inhibitor of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) [1] [2]. It acts directly on PDK1 by binding to its ATP-binding pocket [2].

The table below summarizes its core inhibitory profile from cell-free assays.

Target	Reported IC ₅₀	Selectivity Notes
PDK1	12 - 26 nM [2] [3]	Primary target
PKA	110 nM [2]	~9-fold less selective than PDK1
KDR (VEGFR2)	410 nM [2]	-
CDK2/CyclinE	650 nM [2]	-
Chk1	830 nM [2]	-
c-Kit	850 nM [3]	-
PKC	-	~105-fold less selective than PDK1 [2]
GSK3β	-	~600-fold less selective than PDK1 [2]

Detailed PDK1 Kinase Assay Protocol

This protocol is adapted from radiometric kinase assays used to characterize **BX-912** [2] [3].

Major Reagents and Equipment

- **Purified recombinant human PDK1**
- **BX-912**: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Serially dilute in DMSO to working concentrations [1].
- **Substrate peptide**: H₂N-ARRRGVTTKTFCGT [2] [3] or a biotinylated peptide (biotin-ARRRDGGGAQPFRPRAATF) for coupled assays [2].
- **[γ -³³P]ATP** or [γ -³²P]ATP
- **Kinase Buffer**: 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 0.1% β -mercaptoethanol, 1 mg/mL bovine serum albumin (BSA), 10 mM MgOAc [2] [3].
- **ATP**: Prepare a 10 mM stock solution in water [4].
- **P81 phosphocellulose paper** or **Streptavidin-coated SPA beads**
- **Scintillation counter** (e.g., Wallac MicroBeta) or **Phosphorimager**

Assay Procedure (Direct Kinase Assay)

- **Reaction Setup**: In a final volume of 60 μ L, combine:
 - 1X Kinase Buffer
 - 10 μ M ATP
 - 0.2 μ Ci of [γ -³³P]ATP
 - 7.5 μ M substrate peptide
 - 60 ng of purified PDK1
 - **BX-912** (varying concentrations) or DMSO vehicle control (typically 0.1-1% final concentration) [2] [3].
- **Incubation**: Incubate the reaction mixture for **4 hours at room temperature**.
- **Termination**: Add **25 mM EDTA** to stop the reaction.
- **Product Capture and Detection**:
 - Spot a portion of the reaction mixture onto **P81 phosphocellulose paper**.
 - Wash the paper **three times with 0.75% phosphoric acid** and once with **acetone** to remove unincorporated ATP.
 - Allow the paper to dry completely.
 - Quantify the bound radioactive peptide using a **phosphorimager** or by scintillation counting [2] [3].

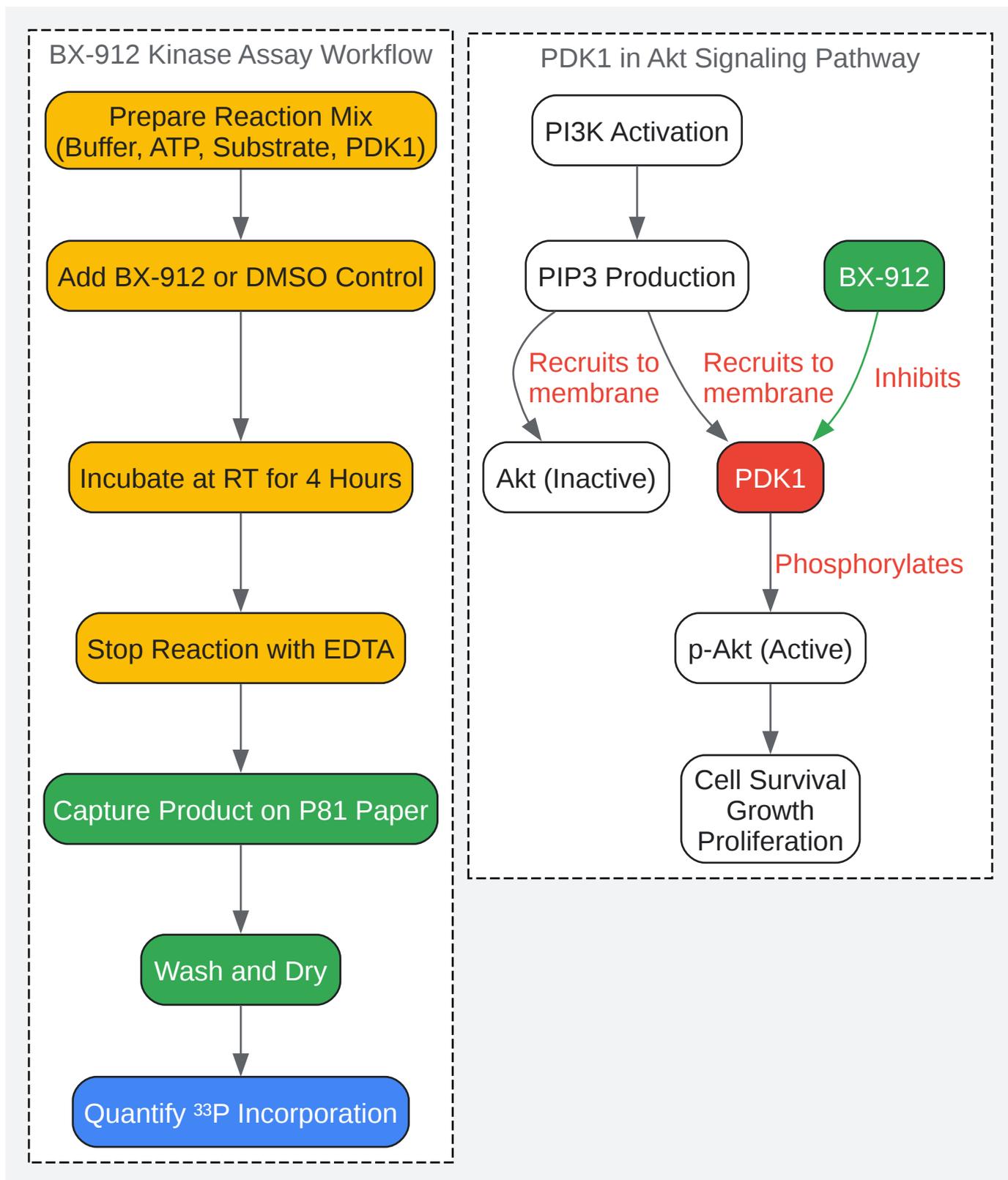
Alternative: Coupled PDK1/Akt2 Assay Format

This format measures PDK1-mediated activation of its downstream target, Akt2.

- The 60 μL reaction mixture contains:
 - 15 mM MOPS, pH 7.2
 - 1 mg/mL BSA
 - 18 mM β -glycerol phosphate
 - 0.7 mM dithiothreitol
 - 3 mM EGTA
 - 10 mM MgOAc
 - 7.5 μM ATP
 - 0.2 μCi of [γ - ^{33}P]ATP
 - 7.5 μM biotinylated peptide substrate
 - 0.5 μL of PtdIns-3,4-P₂-containing phospholipid vesicles
 - 60 pg of PDK1
 - 172 ng of purified recombinant human AKT2
- After a **2-hour incubation at room temperature**, the biotinylated peptide is captured on **streptavidin-coated SPA beads**, and product formation is measured by **scintillation proximity counting** [2].

Experimental Workflow and Pathway Diagram

The following diagram illustrates the direct kinase assay workflow and PDK1's role in the signaling pathway inhibited by **BX-912**.



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Key Application Notes for Researchers

- **Solubility and Storage:** **BX-912** is highly soluble in DMSO (≥ 100 mg/mL). Prepare stock solutions in DMSO and store aliquots at -20°C or below for long-term stability. The powder should be stored desiccated at -20°C [1] [3].
- **Cellular Assay Considerations:** In cell-based experiments, **BX-912** inhibits the PDK1/Akt signaling pathway, suppresses anchorage-independent growth of tumor cell lines (e.g., PC-3, MDA-468), and can induce G2/M cell cycle arrest and apoptosis [1] [2]. For a 72-hour cell viability assay in MDA-468 cells, **BX-912** is typically used in a concentration range of 0.001-1 μM [2].
- **Assay Platform Selection:** The protocol above uses a radiometric format, considered a gold standard for direct kinase activity measurement [5]. Alternatively, luminescence-based assays (like ADP-Glo) can be used for higher-throughput primary screening, though they are indirect and may require validation [5].

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